molecular formula C10H11N3O2S2 B5783613 N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B5783613
M. Wt: 269.3 g/mol
InChI Key: SUVDTOPYLBFRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, also known as EZA, is a compound that has been extensively studied for its potential biological and pharmacological activities. This compound belongs to the class of sulfonamides and has been shown to possess a range of interesting properties that make it a promising candidate for further research.

Scientific Research Applications

Photodynamic Therapy Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including those containing a thiadiazole moiety, has shown promising properties as a photosensitizer in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through Type II photosensitization mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, compounds derived from sulfamethizole showed marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. The anticancer potential of these compounds was further confirmed through in silico ADMET studies (Karakuş et al., 2018).

Copper(II) Complexes and Crystal Structures

This compound has been utilized in synthesizing copper(II) complexes. These complexes have been characterized through X-ray crystallography, revealing interesting coordination chemistry and molecular geometry. Such studies contribute to the understanding of the chemical properties and potential applications of these complexes in various fields, including catalysis and material science (Hangan et al., 2007).

Human Carbonic Anhydrase Inhibitors

Derivatives of this compound have been investigated for their inhibition potential against human carbonic anhydrase isoenzymes. These studies are crucial in developing new therapeutic agents for diseases where carbonic anhydrase activity is implicated (Mishra et al., 2016).

Anticonvulsant Activity

Certain derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. These studies contribute to the development of new anticonvulsant drugs, offering alternative treatment options for epilepsy and other seizure disorders (Singh, Sarthy, & Lohani, 2012).

Herbicidal and Antimicrobial Applications

The incorporation of the 1,3,4-thiadiazole moiety in this compound derivatives has been explored for developing herbicidal and antimicrobial agents. These compounds have shown promising results in inhibiting the growth of certain plants and microbes, indicating their potential utility in agriculture and infection control (Song et al., 2013).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-2-9-11-12-10(16-9)13-17(14,15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVDTOPYLBFRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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